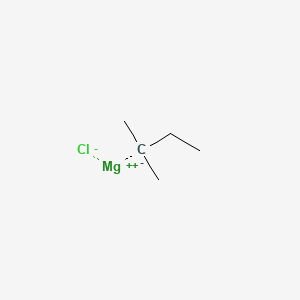

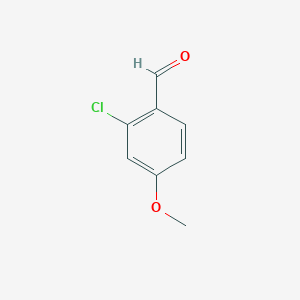

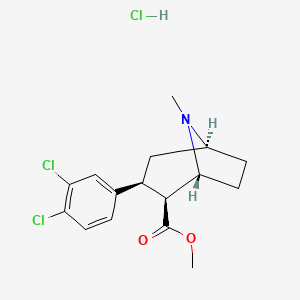

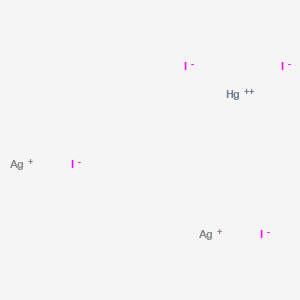

![molecular formula C10H19N3O4 B1588575 5-Amino-2-[(2-amino-3-methylbutanoyl)amino]-5-oxopentanoic acid CAS No. 42854-54-6](/img/structure/B1588575.png)

5-Amino-2-[(2-amino-3-methylbutanoyl)amino]-5-oxopentanoic acid

Overview

Description

Valyl-glutamine, also known as V-Q dipeptide or val-GLN, belongs to the class of organic compounds known as dipeptides. These are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond. Valyl-glutamine is slightly soluble (in water) and a weakly acidic compound (based on its pKa).

Scientific Research Applications

Synthesis Techniques : 5-Amino-4-oxopentanoic acid hydrochloride was synthesized using levulinic acid through a process involving esterification, bromination, reaction with potassium phthalimide, and acidolysis, achieving an overall yield of 44% (Yuan, 2006).

Production of Isotopomers : A method was described for preparing any isotopomer of 5-Amino-4-oxopentanoic acid, known as a precursor in the biosynthesis of biologically active porphyrins. This method provides high-yield preparation of isotopomers, which are essential in studies related to photosynthesis, oxygen transport, and electron transport (Shrestha‐Dawadi & Lugtenburg, 2003).

Intermediate for Amino Acid Synthesis : Certain compounds were identified as useful intermediates for synthesizing various natural and non-natural α-amino acids and their derivatives. This potential was illustrated through the synthesis of 2-amino-5-hydroxy-4-oxopentanoic acid and 2-amino-4-oxohexanoic acid derivatives (Burger et al., 1992).

Electrosynthesis Method : The electrosynthesis of 5-amino-4-oxopentanoic acid hydrochloride was studied, examining factors such as cathode material, electricity amount, solvent nature, and cell design. This method's yield and quality of the product were meticulously analyzed, leading to an optimized production process (Konarev, Lukyanets & Negrimovskii, 2007).

Molecular Building Blocks : Linear and potentially three connecting amino acid derived ligands were prepared by reacting appropriate terephthaloyl dichloride or benzene-1,3,5-tricarbonyl trichloride with methyl ester protected amino acids. These compounds, utilized in hydrogen bonded 2D and 3D nets, are crucial in categorizing amino acid derivatives based on hydrogen bond patterns and final structures (Karmakar et al., 2014).

Properties

IUPAC Name |

5-amino-2-[(2-amino-3-methylbutanoyl)amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O4/c1-5(2)8(12)9(15)13-6(10(16)17)3-4-7(11)14/h5-6,8H,3-4,12H2,1-2H3,(H2,11,14)(H,13,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXDVDTMEVBYRPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCC(=O)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70413461 | |

| Record name | Val-Gln | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70413461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42854-54-6 | |

| Record name | Val-Gln | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70413461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

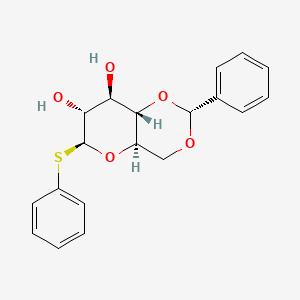

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.